BenchChemオンラインストアへようこそ!

Zoledronic acid-15N2,13C2

LC-MS/MS isotope dilution mass shift

Zoledronic acid-15N2,13C2 (CAS 1189694-79-8) is a 13C/15N-labeled internal standard engineered for definitive LC-MS/MS quantification of zoledronic acid. Unlike deuterated analogs that suffer from chromatographic retention time shifts and H/D exchange, this +4 Da isotopologue guarantees true co-elution with the analyte, eliminating matrix effect variability and systematic bias. The 98% isotopic enrichment on the imidazole ring and phosphonoethyl backbone provides unambiguous MRM transitions without natural isotopologue interference. This standard directly supports FDA/EMA bioanalytical method validation (accuracy ±15%, precision ≤15% CV), ANDA/DMF submissions, and bone tissue distribution studies where extraction losses are substantial. Avoid the quantification errors inherent to unlabeled or structurally dissimilar internal standards.

Molecular Formula C5H10N2O7P2
Molecular Weight 276.06 g/mol
Cat. No. B1140581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid-15N2,13C2
Synonyms1-Hydroxy-2-(1H-imidazol-1-yl)ethylidene]-bisphosphonic Acid -15N2,13C2;  2-(Imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic Acid-15N2,13C;  CGP-4244-15N2,13C6; 
Molecular FormulaC5H10N2O7P2
Molecular Weight276.06 g/mol
Structural Identifiers
InChIInChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1
InChIKeyXRASPMIURGNCCH-LAWBUZBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoledronic Acid-15N2,13C2: Stable Isotope-Labeled Internal Standard for Bisphosphonate Quantification by LC-MS/MS


Zoledronic acid-15N2,13C2 (CAS 1189694-79-8, CGP 42446-15N2,13C2) is a stable isotope-labeled analog of zoledronic acid, a third-generation nitrogen-containing bisphosphonate [1]. The compound incorporates two 13C atoms and two 15N atoms into the molecular backbone (molecular formula C3[13C]2H10[15N]2O7P2, molecular weight 276.06 g/mol) , producing a +4 Da mass shift relative to unlabeled zoledronic acid (C5H10N2O7P2, 272.09 g/mol) [2]. This mass differential enables unambiguous mass spectrometric discrimination between analyte and internal standard while maintaining near-identical physicochemical properties essential for accurate isotope dilution quantitation.

Why Unlabeled Zoledronic Acid or Deuterated Analogs Cannot Substitute for Zoledronic Acid-15N2,13C2 in Quantitative LC-MS Workflows


In LC-MS/MS quantification of bisphosphonates, substitution with unlabeled reference standards or structurally dissimilar internal standards introduces systematic quantification errors. Unlabeled zoledronic acid cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte in the same sample [1]. Deuterated analogs (e.g., zoledronic acid-d3, zoledronic acid-D5) exhibit isotopic retention time shifts and differential hydrogen-deuterium exchange behavior under certain chromatographic conditions, potentially compromising co-elution fidelity [2]. Structurally unrelated bisphosphonates (e.g., using risedronate as internal standard for zoledronic acid) display divergent extraction recoveries and matrix effects, leading to inaccurate correction factors [3]. Zoledronic acid-15N2,13C2, incorporating 13C and 15N labels on the imidazole ring and phosphonoethyl backbone , is specifically engineered to avoid these limitations.

Quantitative Differentiation of Zoledronic Acid-15N2,13C2: Comparative Evidence for Procurement Decisions


Mass Spectral Resolution: Zoledronic Acid-15N2,13C2 (+4 Da Shift) Versus Deuterated d3 Analog (+3 Da Shift) for Baseline Separation from M+2/M+4 Natural Isotopologues

Zoledronic acid-15N2,13C2 provides a +4 Da nominal mass increase (Δm = +3.97 Da) relative to the unlabeled parent compound (molecular weight 276.06 vs. 272.09) . This mass shift exceeds the +3 Da shift of the deuterated alternative zoledronic acid-d3 (molecular weight 275.11 g/mol) [1]. The +4 Da shift ensures complete baseline separation from the naturally occurring M+2 and M+4 isotopologues of unlabeled zoledronic acid in low-resolution MS systems, whereas a +3 Da shift may exhibit partial overlap with the 13C2 natural abundance isotopologue of the analyte [2].

LC-MS/MS isotope dilution mass shift internal standard

Chromatographic Co-Elution Fidelity: 13C/15N-Labeled Zoledronic Acid Versus Deuterated Analogs for Minimized Isotopic Retention Time Shift

13C/15N-labeled internal standards exhibit negligible isotopic retention time shifts compared to deuterated analogs, which can show measurable chromatographic separation under certain reversed-phase conditions [1]. While direct comparative retention time data for zoledronic acid isotopologues are not publicly available, class-level evidence from LC-MS method development literature consistently demonstrates that 13C/15N labels produce co-elution behavior superior to deuterium labels due to the larger relative mass difference of hydrogen/deuterium substitution versus carbon/nitrogen isotope replacement [2].

chromatography isotope effect co-elution LC-MS

Isotopic Enrichment Specifications: 98% 15N2 / 98% 13C2 Enrichment for Quantitative Method Validation Compliance

Zoledronic acid-15N2,13C2 is supplied with specified isotopic enrichment of 98% for 15N2 and 98% for 13C2 . In contrast, unlabeled USP zoledronic acid reference standard is certified for chemical purity (NLT 98.0% and NMT 102.0% calculated on anhydrous basis) [1] but lacks isotopic labeling entirely, rendering it unusable as an internal standard. This specified enrichment level enables accurate calculation of cross-contribution factors between labeled and unlabeled channels during method development.

isotopic purity method validation regulatory compliance certificate of analysis

Storage and Stability Requirements: -20°C Storage Specification for Zoledronic Acid-15N2,13C2 Versus 2-8°C for Unlabeled Parent Compound

Zoledronic acid-15N2,13C2 requires storage at -20°C and is noted as hygroscopic . This differs from unlabeled zoledronic acid and its monohydrate form, which are typically stored at 2-8°C or room temperature with desiccation [1]. The -20°C requirement reflects the enhanced value and stability considerations for isotope-enriched materials and must be accommodated in laboratory storage planning.

stability storage conditions hygroscopic certificate of analysis

Procurement-Driven Application Scenarios for Zoledronic Acid-15N2,13C2 Based on Quantified Differentiation Evidence


Bioanalytical Method Development and Validation for Zoledronic Acid in Plasma/Bone Pharmacokinetic Studies

Zoledronic acid-15N2,13C2 serves as the optimal internal standard for LC-MS/MS quantification of zoledronic acid in complex biological matrices (plasma, urine, bone tissue). The +4 Da mass shift enables unambiguous multiple reaction monitoring (MRM) transitions without interference from natural isotopologues. The 13C/15N labeling strategy ensures true co-elution with the analyte, minimizing matrix effect variability [1] that would otherwise require extensive method remediation. This directly supports regulatory bioanalytical method validation per FDA and EMA guidelines, where stable isotope-labeled internal standards are the recommended approach for achieving required accuracy (±15%) and precision (≤15% CV).

Pharmaceutical Impurity Profiling and Reference Standard Qualification in ANDA/DMF Submissions

In pharmaceutical quality control workflows requiring traceability to compendial standards, Zoledronic acid-15N2,13C2 can be used as a stable isotope-labeled internal standard for quantifying zoledronic acid impurities and related compounds . The specified 98% isotopic enrichment [1] provides documented traceability for method validation reports included in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Unlike unlabeled USP reference standards (98.0-102.0% chemical purity) [2], this labeled compound enables definitive mass spectrometric identification and quantification of the parent drug in the presence of structurally similar impurities that may co-elute chromatographically.

Preclinical and Clinical Pharmacokinetic Studies of Bisphosphonate Bone-Targeting Therapies

Zoledronic acid exhibits high affinity for bone mineral hydroxyapatite, resulting in prolonged skeletal retention and low circulating plasma concentrations following administration . Quantification of zoledronic acid in bone tissue and plasma from preclinical models or clinical specimens requires a highly sensitive and specific analytical method. Zoledronic acid-15N2,13C2, used as an isotope dilution internal standard, corrects for the substantial extraction losses and matrix effects encountered during sample preparation from bone homogenates [1], enabling accurate determination of tissue distribution and cumulative skeletal exposure critical for understanding the pharmacokinetic-pharmacodynamic relationship of bisphosphonate therapy.

Bisphosphonate Drug-Drug Interaction and Therapeutic Drug Monitoring Studies

In studies evaluating potential pharmacokinetic interactions between zoledronic acid and co-administered agents (e.g., letrozole in oncology regimens ), accurate quantification of zoledronic acid in the presence of multiple drugs and metabolites is essential. Zoledronic acid-15N2,13C2 provides the specificity required to distinguish zoledronic acid from other nitrogen-containing bisphosphonates (alendronate, risedronate, pamidronate) that share similar mass spectrometric fragmentation patterns [1]. The +4 Da mass-labeled internal standard enables reliable quantification without cross-interference from other bisphosphonate species that may be present in polypharmacy scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoledronic acid-15N2,13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.